1-(3-chlorobenzyl)-3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorobenzenesulfonyl)-1-[(3-chlorophenyl)methyl]-4,5-dimethyl-1H-pyrrol-2-amine is a complex organic compound that features a pyrrole ring substituted with chlorobenzenesulfonyl and chlorophenylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzenesulfonyl)-1-[(3-chlorophenyl)methyl]-4,5-dimethyl-1H-pyrrol-2-amine typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of Substituents: The chlorobenzenesulfonyl and chlorophenylmethyl groups are introduced through electrophilic aromatic substitution reactions. These reactions often require catalysts such as Lewis acids and are conducted under controlled temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring can yield pyrrole oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of multiple aromatic rings and functional groups can facilitate interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound may find applications in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-1-[(3-chlorophenyl)methyl]-4,5-dimethyl-1H-pyrrol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and chlorophenyl groups can form hydrogen bonds and hydrophobic interactions, respectively, with target proteins, modulating their activity. The pyrrole ring can participate in π-π stacking interactions, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorobenzenesulfonyl)butyric acid
- 3-(4-Chlorobenzenesulfonyl)-5-methoxyaniline
- 4-Chlorobenzenesulfonyl chloride
Uniqueness
Compared to similar compounds, 3-(4-chlorobenzenesulfonyl)-1-[(3-chlorophenyl)methyl]-4,5-dimethyl-1H-pyrrol-2-amine stands out due to its unique combination of functional groups. The presence of both sulfonyl and chlorophenyl groups, along with the pyrrole ring, provides a distinct set of chemical properties and reactivity patterns. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C19H18Cl2N2O2S |
---|---|
Molecular Weight |
409.3 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-(4-chlorophenyl)sulfonyl-4,5-dimethylpyrrol-2-amine |
InChI |
InChI=1S/C19H18Cl2N2O2S/c1-12-13(2)23(11-14-4-3-5-16(21)10-14)19(22)18(12)26(24,25)17-8-6-15(20)7-9-17/h3-10H,11,22H2,1-2H3 |
InChI Key |
HSSBGFLYZPJLQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)N)CC3=CC(=CC=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.